molecular formula C6H3Cl2N3O4 B1311880 Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate CAS No. 52047-13-9

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Cat. No.: B1311880
CAS No.: 52047-13-9
M. Wt: 252.01 g/mol
InChI Key: QOZVZJLPNJOHFA-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H3Cl2N3O4 and a molecular weight of 252.01 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms, one nitro group, and a carboxylate ester group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate typically involves the nitration of 2,6-dichloropyrimidine-4-carboxylate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is unique due to the presence of both the nitro group and the ester group, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Biological Activity

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound has the following chemical formula: C6H3Cl2N3O4C_6H_3Cl_2N_3O_4. The structure includes:

  • Chlorine atoms at the 2 and 6 positions,
  • A nitro group at the 5 position,
  • A carboxylate ester at the 4 position.

This unique arrangement of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to interfere with DNA synthesis by targeting nucleotide-binding sites, which is crucial for antimicrobial and anticancer activities .
  • Reactive Oxygen Species Generation : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
  • Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, affecting their function and stability .

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The minimum inhibitory concentration (MIC) values vary depending on the target organism but generally fall within a range that suggests potential for therapeutic use .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The compound's IC50 values for these cell lines indicate potent activity, suggesting that it may serve as a lead compound in cancer drug development .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityIC50 Values
This compoundCl at positions 2 & 6; NO2 at position 5Antimicrobial, AnticancerVaries by target
Methyl 2,6-Dimethoxy-5-Nitropyrimidine-4-CarboxylateOCH3 at positions 2 & 6; NO2 at position 5Anticancer (less potent than above)Higher than above
Methyl 5-Amino-2,6-Dichloropyrimidine-4-CarboxylateNH2 instead of NO2; Cl at positions 2 & 6Moderate AntimicrobialHigher MIC

The table illustrates that while this compound shows promising biological activity, variations in structure significantly influence potency.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of approximately 10μg/mL10\mu g/mL, indicating strong antimicrobial properties.
  • Anticancer Activity : In a recent investigation involving HCT116 cells, the compound exhibited an IC50 value of 0.25μM0.25\mu M, highlighting its potential as a therapeutic agent for colon cancer treatment .
  • Mechanistic Insights : Further research indicated that the compound's mechanism involves apoptosis induction in cancer cells through ROS generation and subsequent activation of caspase pathways .

Properties

IUPAC Name

methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZVZJLPNJOHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442167
Record name Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52047-13-9
Record name Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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